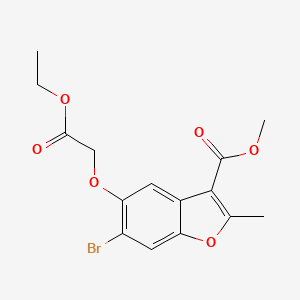

Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO6/c1-4-20-13(17)7-21-12-5-9-11(6-10(12)16)22-8(2)14(9)15(18)19-3/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFNJXRAHJXQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common route includes the bromination of a benzofuran derivative followed by esterification and ethoxylation reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove bromine or other substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a detailed comparison of Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate with analogous compounds (Table 1).

Table 1. Structural and Functional Comparison of Benzofuran Derivatives

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (401.21 g/mol) is heavier than Compound 4 (301.10 g/mol) due to its extended ethoxy-oxoethoxy chain. This increases hydrophobicity, which may limit aqueous solubility.

Biological Activity

Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzofuran core with various functional groups that influence its biological activity. The presence of a bromine atom, an ethoxy group, and a carboxylate ester is critical for its interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The bromine atom enhances binding affinity, while the ester group may play a role in modulating enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways, contributing to its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell growth in various cancer cell lines, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparative Studies

Comparative studies with similar benzofuran derivatives reveal that structural modifications can significantly impact biological activity. The following table summarizes key findings:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| This compound | Bromine and ethoxy groups | Significant anticancer and anti-inflammatory effects |

| Ethyl 6-bromo-2-methyl-1-benzofuran-3-carboxylate | Methyl group instead of ethoxy | Varies in reactivity and reduced bioactivity |

| Ethyl 5-(2-ethoxy-2-oxoethoxy)-2-phenyl | Lacks bromine | Different solubility profiles and lower efficacy |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

-

Study on Cancer Cell Lines : A study demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.

- Findings : IC50 values indicated potent activity at micromolar concentrations.

-

Inflammation Model : In an animal model of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

- Results : Histological analysis showed decreased leukocyte infiltration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Methyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

- Methodological Answer : Begin with a benzofuran carboxylate precursor, such as 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. Methylation can be achieved using dimethyl sulfate under controlled alkaline conditions. Bromination is typically performed using brominating agents (e.g., Br₂ or NBS) in acetic acid or DCM. The ethoxy-oxoethoxy side chain is introduced via nucleophilic substitution or esterification. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Structural confirmation requires ¹H-NMR and X-ray crystallography .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- ¹H-NMR : Analyze chemical shifts for methyl (δ ~2.5 ppm), ethoxy (δ ~1.3–4.3 ppm), and bromine-induced deshielding effects on aromatic protons.

- X-ray crystallography : Resolve molecular conformation, bond angles, and packing interactions (e.g., halogen bonding from bromine) .

- Elemental analysis : Confirm stoichiometry (C, H, Br, O) to ensure purity ≥95%.

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution reactions on the benzofuran core?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., electron-donating methoxy or hydroxy groups at C5/C6 positions). For bromination, use Lewis acids (e.g., FeBr₃) to stabilize transition states. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction outcomes .

Q. What strategies can address contradictory cytotoxicity results in brominated benzofuran derivatives?

- Methodological Answer : Conduct comparative bioassays using human cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity of brominated vs. non-brominated analogs. Pair this with molecular docking studies to assess interactions with biological targets (e.g., tubulin or kinases). For example, bromine at C6 may sterically hinder binding, reducing cytotoxicity despite enhanced electrophilicity .

Q. How can crystallographic techniques resolve ambiguities in molecular conformation for structurally complex derivatives?

- Methodological Answer : Single-crystal X-ray diffraction is critical for determining dihedral angles between the benzofuran ring and substituents (e.g., ethoxy-oxoethoxy chain). Refinement software (e.g., SHELX) analyzes thermal displacement parameters to confirm rigidity/flexibility. Compare with computational models (e.g., Gaussian) to validate intramolecular hydrogen bonding or steric effects .

Q. What methodological approaches are used to establish structure-activity relationships (SAR) for halogenated benzofuran carboxylates?

- Methodological Answer :

- Synthetic diversification : Introduce halogens (Br, Cl) at C4/C6 and modify side chains (e.g., ethoxy to aminoethoxy).

- Biological assays : Test antifungal activity (e.g., against Candida albicans) and cytotoxicity (IC₅₀ values).

- Statistical analysis : Use multivariate regression to correlate substituent electronegativity/logP with bioactivity .

Q. How can researchers optimize multi-step synthetic pathways to minimize side reactions?

- Methodological Answer :

- Stepwise monitoring : Use TLC or LC-MS after each step to detect intermediates/byproducts.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxy groups) during halogenation.

- Temperature control : Maintain low temperatures (-10°C to 0°C) during electrophilic substitutions to prevent over-halogenation .

Q. What analytical frameworks are used to resolve discrepancies in spectroscopic data for structurally similar analogs?

- Methodological Answer : Combine 2D-NMR techniques (COSY, HSQC) to assign overlapping signals. For example, distinguish between methoxy and ethoxy protons via HMBC correlations. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.